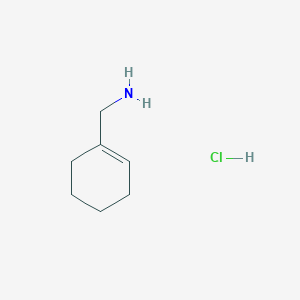![molecular formula C11H14ClN3O2 B1423468 3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide CAS No. 1286215-09-5](/img/structure/B1423468.png)
3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide
Vue d'ensemble
Description
“3-chloro-N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]benzamide” is a chemical compound with the CAS Number: 1286215-09-5 . It has a molecular weight of 255.7 g/mol . The IUPAC name for this compound is N-[(2Z)-2-amino-2-(hydroxyimino)-1,1-dimethylethyl]-3-chlorobenzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,10H,13H2,1-2H3,(H,14,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Neuroleptic Activity
- Benzamides, including those similar in structure to 3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide, have been synthesized and evaluated for neuroleptic activity. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting potential use in treating psychosis (Iwanami et al., 1981).
Degradation Studies
- Degradation studies of benzamide derivatives, such as 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, are crucial in drug development for understanding the stability and potential degradation products of these compounds (Santos et al., 2013).
Biological Activity
- A study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides revealed significant biological activity against various mycobacterial, bacterial, and fungal strains. This indicates the potential of such compounds in antimicrobial therapies (Imramovský et al., 2011).
Enantioselective Synthesis
- Enantioselective synthesis of benzamide derivatives provides insights into the preparation of specific enantiomers, which is vital for pharmaceutical applications (Calvez et al., 1998).
Metabolism and Electrophilic Properties
- Research on N-hydroxymethyl benzamide compounds, such as 4-chloro-N-(hydroxymethyl)benzamide, helps understand their metabolism and electrophilic properties. This knowledge is important for assessing their toxicological profile (Overton et al., 1986).
Synthesis for Radiopharmaceuticals
- Benzamides like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized for use in preparing radiopharmaceuticals, demonstrating their application in medical imaging (Bobeldijk et al., 1990).
Antimicrobial Evaluation
- N-Benzimidazol-1-Yl-Methyl-Benzamide derivatives have shown significant antimicrobial properties, suggesting their potential as therapeutic agents (Sethi et al., 2016).
Antibacterial and Antifungal Activity
- N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been evaluated for their antibacterial and antifungal activities, highlighting their potential in treating infections (Belz et al., 2013).
Molecular Structure Analysis
- The study of molecular structures of benzamide derivatives, like N-(3-Chlorophenyl)benzamide, aids in understanding their conformation and potential interactions, which is crucial for drug design (Gowda et al., 2008).
Bioactivity of Metal Complexes
- Research on metal complexes of benzamides, such as those involving copper and cobalt, has shown enhanced antibacterial activity compared to free ligands. This suggests applications in developing new antimicrobial agents (Khatiwora et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,10(13)15-17)14-9(16)7-4-3-5-8(12)6-7/h3-6,17H,1-2H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPUUXXJKSWMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)NC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N/O)/N)NC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



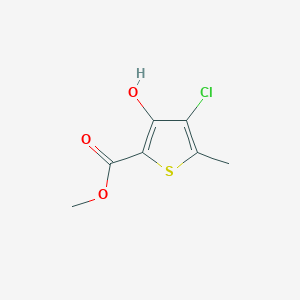
![chloropalladium(1+);4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-5-id-1-ol](/img/structure/B1423387.png)
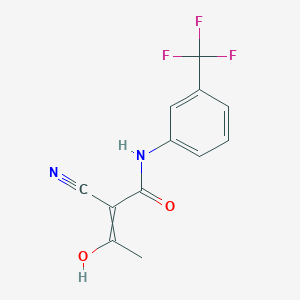
![N-(2,3-dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1423390.png)
![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)
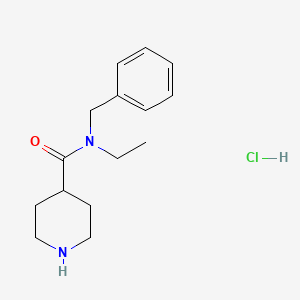
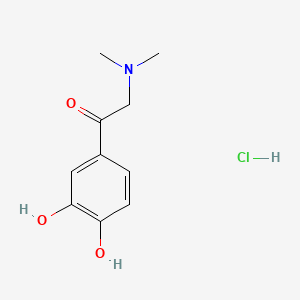
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)
![N-(2,2-dimethoxyethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B1423396.png)
![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)
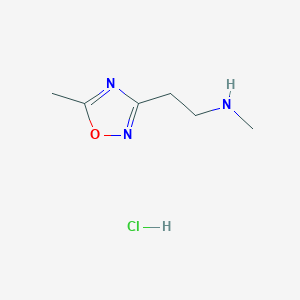
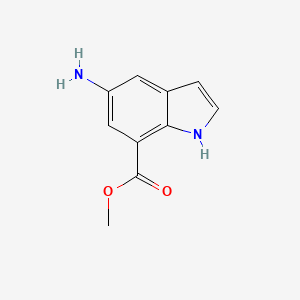
![7-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423402.png)
